2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a pyrimidine-based acetamide derivative. Its structure features a thiophene-2-sulfonyl group attached to the pyrimidine ring and a 3,4-dimethylphenyl substituent on the acetamide nitrogen. This article compares the target compound with structurally related analogs, focusing on substituent effects and pharmacological profiles.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-11-5-6-13(8-12(11)2)21-15(23)10-27-18-20-9-14(17(19)22-18)28(24,25)16-4-3-7-26-16/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZMOXBFKHVFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its structure features a pyrimidine ring, a thiophene moiety, and a dimethylphenyl group, suggesting potential applications in medicinal chemistry. This article aims to explore the biological activities associated with this compound, drawing on available literature and research findings.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 398.47 g/mol. The presence of functional groups such as sulfonamides and thiophenes may contribute to its biological activity.
The proposed mechanism of action for compounds similar to This compound includes:
- Enzyme Interaction : The thiophenes may bind to the active sites of enzymes, inhibiting their function. This is particularly relevant for kinases involved in cancer cell signaling .
- Cell Membrane Interaction : The compound's structure allows it to interact with cellular membranes, potentially disrupting signal transduction pathways .
Anticancer Activity
A study on thieno[2,3-d]pyrimidines demonstrated that modifications at specific positions led to significant inhibition of FLT3 kinase activity, which is crucial in hematopoietic malignancies. Compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines .
| Compound | FLT3 Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound 5 | 83.5 | 32.4 |
| Compound 8 | 50 | 45.0 |
Antimicrobial Activity
Research indicates that thiophene derivatives possess broad-spectrum antimicrobial activity. Compounds tested against resistant strains of Staphylococcus aureus showed promising results, with some derivatives exhibiting MIC values lower than traditional antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 16 |
| Compound B | E. faecium (VRE) | 32 |
Comparison with Similar Compounds
Key Findings and Structure-Activity Relationships (SAR)
Pyrimidine vs. Triazole Cores :
- Pyrimidine derivatives (e.g., target compound) are associated with broader enzyme inhibition (e.g., SIRT2), while triazole analogs (e.g., AS111) excel in anti-inflammatory applications .
Substituent Effects :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring enhance antimicrobial and antioxidant activities .
- Bulky substituents (e.g., benzodioxol) may improve metabolic stability but reduce solubility .
Sulfonyl vs. Thioether Linkers :
- The thiophene-sulfonyl group in the target compound likely improves solubility and target affinity compared to simple thioether linkages .
Q & A
Basic: What are the key synthetic routes and critical parameters for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Core pyrimidine formation : Starting with 4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-thiol, followed by sulfanyl group introduction via nucleophilic substitution .
- Acetamide coupling : Reacting the intermediate with N-(3,4-dimethylphenyl)acetamide using coupling agents like EDCI or HOBt in anhydrous DMF .
- Critical parameters : Temperature (60–80°C for thioether bond formation), solvent polarity (DMF or THF), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield and purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- 1H/13C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and confirms sulfonyl/thioether linkages. Deuterated DMSO is preferred for solubility .
- IR spectroscopy : Validates sulfonyl (SO2) stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in similar thienopyrimidine derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values)?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature variations .
- Structural validation : Compare activity of purified enantiomers (if chiral centers exist) via chiral HPLC .
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with SPR or ITC to measure binding kinetics .
Advanced: What strategies optimize solubility for in vivo pharmacokinetic studies?
- Salt formation : Use hydrochloride or sodium salts of the sulfonyl group to enhance aqueous solubility .
- Co-solvent systems : Employ PEG-400 or cyclodextrin complexes to maintain stability in animal models .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety .
Basic: What in vitro assays are used to evaluate biological activity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anticancer : MTT assay in cancer cell lines (e.g., MCF-7 for breast cancer) with doxorubicin as a positive control .
- Enzyme inhibition : Fluorescence-based assays (e.g., DHFR inhibition using NADPH depletion monitoring) .
Advanced: How does crystallography aid in understanding the compound’s mechanism of action?
- Binding site mapping : Crystal structures reveal interactions between the sulfonyl group and target residues (e.g., hydrogen bonds with kinase ATP pockets) .
- Conformational analysis : Compare ligand-bound vs. apo protein structures to identify induced-fit changes .
Advanced: What are common side reactions during synthesis, and how are they mitigated?
- Oxidation of thioether : Use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) to prevent sulfoxide formation .
- Acetamide hydrolysis : Avoid aqueous conditions during coupling; use anhydrous DMF and molecular sieves .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the compound’s stability assessed under physiological conditions?
- Forced degradation : Expose to UV light, acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions, then analyze via HPLC .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for sulfonamides) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify thiophene sulfonyl groups (e.g., bromine substitution for enhanced lipophilicity) and compare activity .
- Bioisosteric replacement : Replace thiophene with furan or phenyl rings to assess electronic effects .
- Activity cliffs : Use molecular docking to prioritize derivatives with predicted ΔG < -8 kcal/mol .
Advanced: What computational methods predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Glide to screen against target proteins (e.g., EGFR kinase) .
- MD simulations : GROMACS for 100 ns runs to evaluate binding stability (RMSD < 2 Å acceptable) .
- Pharmacophore modeling : Identify critical features (e.g., sulfonyl as hydrogen bond acceptor) using MOE .
Comparative Table: Structural Analogues and Biological Activity
| Compound Modification | Biological Activity (IC50) | Key Reference |
|---|---|---|
| Thiophene → Furan substitution | 2.5 µM (EGFR inhibition) | |
| Bromine at thiophene-5 position | 1.8 µM (MCF-7 cytotoxicity) | |
| 3,4-Dimethylphenyl → Chlorophenyl | 4.3 µM (Antimicrobial) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
